molecular formula C14H18ClF3N2O3 B1452403 3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219967-40-4

3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1452403
CAS No.: 1219967-40-4
M. Wt: 354.75 g/mol
InChI Key: OCWCFVXJILKZTJ-UHFFFAOYSA-N
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Description

3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride is a piperidine derivative featuring a phenoxy substituent with electron-withdrawing groups (2-nitro and 4-trifluoromethyl) connected via an ethyl chain. Its comparison with analogs highlights critical differences in substituents, ring systems, and physicochemical properties .

Properties

IUPAC Name

3-[2-[2-nitro-4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3.ClH/c15-14(16,17)11-3-4-13(12(8-11)19(20)21)22-7-5-10-2-1-6-18-9-10;/h3-4,8,10,18H,1-2,5-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWCFVXJILKZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-40-4
Record name Piperidine, 3-[2-[2-nitro-4-(trifluoromethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride typically involves a multi-step process. One common method includes the nitration of 4-(trifluoromethyl)phenol to introduce the nitro group. This intermediate is then reacted with ethylene oxide to form the 2-[2-Nitro-4-(trifluoromethyl)phenoxy]ethyl intermediate. Finally, this intermediate is reacted with piperidine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-{2-[2-Amino-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The structural characteristics of 3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride make it a candidate for developing new therapeutic agents. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets. Research indicates that derivatives of piperidine exhibit various pharmacological activities, including:

  • Inhibition of Aspartic Proteases : Compounds similar to this one have shown promise in inhibiting enzymes involved in various disease pathways, making them potential leads for anti-cancer therapies.
  • Interaction with Biological Targets : Studies have demonstrated that compounds with similar structures can bind to proteins involved in signal transduction, which is crucial for understanding their mechanisms of action and optimizing their therapeutic uses.

2. Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor is particularly noteworthy. The unique electronic properties imparted by the trifluoromethyl group may enhance its interactions with specific enzymes, leading to:

  • Potential Anti-Cancer Properties : Research has highlighted the potential of related compounds to inhibit cancer-related enzymes, suggesting that this compound could be explored further in oncology.
  • Modifications for Enhanced Efficacy : The compound's structure allows for further modifications aimed at increasing its efficacy or reducing toxicity, making it a versatile candidate for drug development.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds can provide insights into the unique characteristics of this compound:

Compound NameStructural FeaturesUnique Characteristics
2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochlorideSimilar piperidine structureDifferent substitution pattern
3-{2-Nitro-4-(trifluoromethyl)phenoxy}piperidineLacks ethyl groupFocus on aromatic interactions
4-{2-Nitro-4-(trifluoromethyl)phenoxy}-1-piperidinylmethanolContains hydroxymethyl groupPotential for alcohol-related reactivity

This table illustrates how variations in substitution patterns can significantly influence chemical behavior and biological activity, emphasizing the distinctiveness of this compound within this class of compounds.

Case Studies and Research Findings

Several studies have highlighted the applications of compounds similar to this compound:

  • Biological Activity Assessment : Research has shown that related compounds exhibit significant biological effects, such as enzyme inhibition and potential anti-cancer properties. These findings underscore the importance of exploring this compound's therapeutic potential further.
  • Mechanistic Studies : Understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action. Such studies can pave the way for developing targeted therapies that exploit these interactions effectively.

Mechanism of Action

The mechanism of action of 3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate specific signaling pathways .

Comparison with Similar Compounds

Key Structural Features:

  • Core Ring : Piperidine (6-membered) vs. pyrrolidine (5-membered) or morpholine (oxygen-containing).
  • Substituents: Presence of nitro (NO₂) and trifluoromethyl (CF₃) groups on the phenoxy ring.
  • Linker Chain: Ethyl chain between the phenoxy group and piperidine.

Notable Analogs (from Evidence):

4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride (CAS 823782-74-7): Similarity: 0.78 . Differences: Lacks the 2-nitro group; CF₃ at position 4 only. Impact: Reduced electron-withdrawing effects compared to the target compound.

(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS 1391407-62-7):

  • Similarity: 1.00 (exact stereoisomer match for CF₃-phenyl-pyrrolidine) .
  • Differences: Pyrrolidine ring (smaller, 5-membered) vs. piperidine; lacks nitro and ethyl linker.
  • Impact: Altered basicity and conformational flexibility.

3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride (CAS 52392-53-7): Differences: Chloro and methyl groups instead of nitro and CF₃ . Impact: Increased lipophilicity but reduced electrophilicity.

Physicochemical Properties

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Key Substituents
Target Compound C₁₄H₁₇F₃N₂O₃·HCl ~353.5 (calculated) 2-NO₂, 4-CF₃, ethyl linker
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy
2-(3-(Trifluoromethyl)phenyl)morpholine HCl C₁₁H₁₂F₃NO·HCl ~267.7 CF₃ at phenyl, morpholine ring
(R)-2-(4-CF₃-phenyl)pyrrolidine HCl C₁₁H₁₂F₃N·HCl ~243.7 CF₃ at phenyl, pyrrolidine ring

Observations :

  • The target’s nitro and CF₃ groups increase molecular weight and polarity compared to non-nitro analogs.
  • Piperidine derivatives generally exhibit higher basicity (pKa ~8–10) than pyrrolidines or morpholines .

Toxicological and Environmental Considerations

  • Acute Toxicity: Limited data for piperidine derivatives; nitro groups may enhance toxicity via reactive metabolite formation .
  • Environmental Impact : Piperidine analogs like 4-(Diphenylmethoxy)piperidine HCl lack comprehensive ecological studies .
  • Regulatory Status : Compounds like 4-(Diphenylmethoxy)piperidine HCl are listed in the IECSC (China), suggesting regulatory scrutiny for new analogs .

Data Tables

Table 1: Structural Analogs and Similarity Scores

Compound Name CAS Number Similarity Score Key Differences Reference
4-(2-CF₃-phenoxy)piperidine HCl 823782-74-7 0.78 No nitro group
(R)-2-(4-CF₃-phenyl)pyrrolidine HCl 1391407-62-7 1.00 Pyrrolidine ring, no linker
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine HCl 52392-53-7 N/A Chloro/methyl substituents

Biological Activity

3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, a nitro group, and a trifluoromethyl group, which are known to influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₈ClF₃N₂O₃
  • Molecular Weight : 354.75 g/mol
  • IUPAC Name : this compound

The presence of the trifluoromethyl group enhances the compound's electronic properties, potentially increasing its binding affinity to biological targets.

Pharmacological Properties

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Inhibition of Aspartic Proteases : Compounds with nitrophenyl and trifluoromethyl groups have shown significant inhibition of aspartic proteases, which are critical in various disease pathways.
  • Anticancer Activity : The structural characteristics suggest potential applications in cancer therapy. Studies have indicated that related compounds can inhibit cell proliferation in cancer cell lines .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Enzyme Interaction : The compound may interact with enzymes involved in signal transduction or metabolic pathways, leading to altered cellular functions. The trifluoromethyl group enhances interaction with these targets due to its unique electronic characteristics .
  • Binding Affinity : Studies have shown that similar compounds can exhibit high binding affinities for specific receptors or enzymes, which is crucial for their therapeutic efficacy .

Anticancer Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, one study reported an IC50 value comparable to established anticancer drugs like doxorubicin, indicating its potential as an anticancer agent .

Enzyme Inhibition

Another study focused on the compound's ability to inhibit specific enzymes relevant to disease processes. The results indicated that it could effectively reduce enzyme activity associated with tumor growth and metastasis.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds reveals significant differences in their biological activities:

Compound NameStructural FeaturesUnique Characteristics
2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochlorideSimilar piperidine structureDifferent substitution pattern
3-{2-Nitro-4-(trifluoromethyl)phenoxy}piperidineLacks ethyl groupFocus on aromatic interactions
4-{2-Nitro-4-(trifluoromethyl)phenoxy}-1-piperidinylmethanolContains hydroxymethyl groupPotential for alcohol-related reactivity

This table illustrates the variations in substitution patterns that can significantly influence their chemical behavior and biological activity, showcasing the uniqueness of this compound within this class of chemicals.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride?

  • Methodology :

  • Reaction Conditions : Use dichloromethane as a solvent with NaOH for nucleophilic substitution reactions. Monitor temperature (typically 0–25°C) to minimize side products .
  • Yield Improvement : Optimize molar ratios of reactants (e.g., piperidine derivatives and nitro-trifluoromethylphenol intermediates). Post-reaction washes with saturated NaCl and NaHCO₃ improve purity .
  • Purity Validation : Confirm purity (≥98%) via HPLC with UV detection at 254 nm. Single impurity thresholds should be ≤0.5% .
ParameterOptimal ConditionYield/Purity
SolventDichloromethane99% purity
BaseNaOH75–85% yield
Washing StepsNaCl, NaHCO₃≤0.5% impurities

Q. What purification and characterization techniques are recommended for this compound?

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Characterization :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm piperidine ring substitution and phenoxy-ethyl linkage .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~379.1 g/mol) .
  • Elemental Analysis : Validate C, H, N, Cl content (±0.4% theoretical) .

Q. What safety protocols are critical during handling?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Store at 2–8°C in airtight containers away from oxidizers (e.g., peroxides) .
  • Emergency Response : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and administer oxygen if needed .
Hazard CodeRiskPrecaution (P-Code)
H302Harmful if swallowedP301 + P312 + P330
H315Skin irritationP264 + P280 + P302 + P352

Q. How stable is this compound under varying storage conditions?

  • Stability Profile :

  • Thermal Stability : Stable at ≤25°C; avoid temperatures >40°C to prevent decomposition .
  • Light Sensitivity : Store in amber glass to prevent photodegradation of the nitro group .
  • Humidity Control : Keep relative humidity <50% to avoid hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in derivatives of this compound?

  • Approach :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Reaction Path Screening : Combine ICReDD’s computational-experimental workflows to prioritize synthetic routes with minimal byproducts .
    • Case Study : Modeling the nitro group’s electron-withdrawing effect on phenoxy-ethyl linkage stability .

Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Batch Consistency : Verify purity via LC-MS and elemental analysis. Contaminants (e.g., unreacted intermediates) may skew bioactivity .
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) .
  • Statistical Validation : Use ANOVA to compare datasets; apply Grubbs’ test to identify outliers .

Q. What are the degradation products under acidic/alkaline conditions, and how are they analyzed?

  • Degradation Pathways :

  • Acidic Hydrolysis : Cleavage of the piperidine-ethyl ether bond, yielding 2-nitro-4-(trifluoromethyl)phenol and piperidine derivatives .
  • Alkaline Conditions : Nitro group reduction to amine intermediates, detectable via TLC (Rf shift) or GC-MS .
    • Analytical Tools :
ConditionDegradation ProductDetection Method
0.1 M HClPhenol derivative (m/z 207.1)LC-MS/MS (MRM mode)
0.1 M NaOHAmine intermediate (m/z 165.2)GC-MS (EI ionization)

Q. How to develop validated analytical methods for quantifying trace impurities?

  • Method Development :

  • HPLC Parameters : C18 column (4.6 × 150 mm), mobile phase: 60:40 acetonitrile/0.1% TFA, flow rate 1.0 mL/min .
  • Limit of Detection (LOD) : Achieve ≤0.1% impurity detection via UV at 220 nm (nitro group absorbance) .
  • Forced Degradation : Expose to heat (60°C), light (UV 254 nm), and humidity (75% RH) to simulate stability challenges .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride

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